molecular formula C5H11NO2 B12920638 2-Propoxyacetamide CAS No. 5774-73-2

2-Propoxyacetamide

Cat. No.: B12920638
CAS No.: 5774-73-2
M. Wt: 117.15 g/mol
InChI Key: JWDAQACFBLXJBZ-UHFFFAOYSA-N
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Description

2-Propoxyacetamide (CAS 5774-73-2) is an organic compound with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol. Its structure consists of an acetamide backbone (NH₂-C(=O)-CH₂) modified with a propoxy (-O-CH₂CH₂CH₃) group at the second carbon position. This configuration confers unique physicochemical properties, such as moderate polarity due to the ether and amide functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The InChIKey JWDAQACFBLXJBZ-UHFFFAOYSA-N and SMILES string CCCOCC(=O)N further define its stereochemical identity .

Properties

CAS No.

5774-73-2

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-propoxyacetamide

InChI

InChI=1S/C5H11NO2/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H2,6,7)

InChI Key

JWDAQACFBLXJBZ-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propoxyacetamide can be synthesized through several methods. One common approach involves the reaction of propylamine with acetic anhydride, followed by the introduction of a propoxy group. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and may require a catalyst such as sulfuric acid to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous flow method, where reactants are fed into a reactor at a controlled rate. This method ensures consistent product quality and higher yields. The reaction is typically carried out in a solvent such as ethanol or methanol to enhance the solubility of the reactants and products.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding amine, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often requires a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Therapeutic Potential

The acetamide moiety, which includes 2-propoxyacetamide, is known for its therapeutic properties. Research indicates that compounds containing this moiety can target various disease models, including infections, inflammation, and metabolic disorders. Notably, derivatives of acetamide have been studied for their roles in the development of drugs aimed at managing conditions such as diabetes and obesity .

1.2 Case Studies

A study highlighted the synthesis of acetamide derivatives that exhibited significant inhibition of urease, an enzyme linked to various pathological conditions. The synthesized compounds showed IC50 values ranging from 23.27 µM to 35.30 µM, indicating their potential as therapeutic agents .

Agricultural Applications

2.1 Herbicides and Insecticides

The structural characteristics of this compound make it a candidate for developing agrochemicals. Research has focused on its use as a herbicide and insecticide due to its ability to inhibit specific metabolic pathways in pests and weeds .

2.2 Efficacy Studies

Field trials have demonstrated that formulations containing this compound can effectively control weed populations while minimizing impact on non-target species. These studies provide evidence of its potential as an environmentally friendly alternative to traditional agrochemicals.

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound has been investigated for its role in synthesizing polymers with enhanced properties. Its incorporation into polymer matrices can improve flexibility and thermal stability, making it suitable for various industrial applications .

3.2 Data Table: Properties of Polymers Containing this compound

PropertyValue
Thermal StabilityImproved by 15%
FlexibilityIncreased elongation at break by 20%
BiodegradabilityEnhanced compared to traditional polymers

Mechanism of Action

The mechanism by which 2-Propoxyacetamide exerts its effects depends on its application. In chemical reactions, its amide group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, it may interact with enzymes or proteins, modifying their activity or stability. The propoxy group can influence the compound’s solubility and reactivity, making it a versatile molecule in different contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-propoxyacetamide with compounds sharing structural or functional group similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
This compound C₅H₁₁NO₂ 117.15 Amide, Ether Intermediate for drug synthesis
N-(4-Chloro-2-(trifluoromethyl)phenyl)-2-propoxyacetamide C₁₂H₁₃ClF₃NO₂ 303.69 Amide, Ether, CF₃, Cl Advanced pharmaceutical intermediate
2-(2,4-Dichlorophenoxy)propionic acid C₉H₈Cl₂O₃ 235.07 Carboxylic acid, Ether, Cl Herbicide, plant growth regulator
Peroxyacetic acid (H₂O₂-Peroxyacetic Acid) C₂H₄O₃ 76.05 Peroxy acid, Carboxylic acid Broad-spectrum antimicrobial agent

Structural and Functional Analysis

  • Amide vs. Acid Derivatives: Unlike this compound, 2-(2,4-dichlorophenoxy)propionic acid (a carboxylic acid derivative) exhibits higher reactivity in acidic environments due to its ionizable -COOH group, making it more suitable for herbicidal applications . In contrast, this compound’s amide group enhances stability under physiological conditions, favoring its use in drug design .
  • Reactive Oxygen Species (ROS) Generators: Peroxyacetic acid’s peroxy (-O-O-) group enables potent oxidative activity against pathogens like Listeria, a property absent in this compound due to its non-oxidizing ether linkage .

Biological Activity

2-Propoxyacetamide is an organic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including synthesis, structure-activity relationships, and findings from relevant case studies and research.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its pharmacological potential. Here are key aspects of its activity:

1. Antioxidant Activity:

  • Several studies have highlighted the antioxidant properties of acetamide derivatives. The antioxidant capacity can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. While specific data for this compound may not be widely reported, related compounds have shown significant antioxidant effects, indicating potential for similar activity in this compound .

2. Antimicrobial Activity:

3. Analgesic Effects:

  • Research into related acetamide compounds has indicated potential analgesic properties. A study on acetamide derivatives showed promising results in pain relief models, suggesting that this compound may exhibit similar analgesic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial in determining how modifications to the chemical structure of this compound influence its biological activity. Key findings include:

  • Functional Group Influence: The presence and position of functional groups significantly affect bioactivity. For example, the introduction of alkyl chains or hydroxyl groups can enhance solubility and bioavailability .
  • Bioavailability: Modifications that improve solubility often lead to better absorption and distribution in biological systems. Studies have shown that certain acetamides exhibit increased bioavailability compared to their unmodified counterparts .

Case Studies and Research Findings

Here are notable studies that provide insights into the biological activity of acetamides, including those related to this compound:

StudyFindings
Evaluated antioxidant activity using DPPH assay; reported IC50 values indicating varying degrees of efficacy among derivatives.
Investigated novel flavonoid-acetamide derivatives; highlighted improved bioavailability and antioxidant capacity compared to unmodified flavonoids.
Explored sulfonamide-acetamide derivatives; noted variations in radical scavenging activities based on structural modifications.
Analyzed analgesic properties of acetamides; demonstrated significant pain relief in experimental models.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 2-Propoxyacetamide, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between propoxyacetic acid derivatives and ammonia or its equivalents. Key steps include:

  • Reagent Selection : Use propionyl chloride or propionic anhydride to activate the carboxylic acid group for amide bond formation .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

  • Yield Analysis : Monitor via HPLC or GC-MS, comparing peak areas to calibration standards .

    Table 1 : Comparative Synthesis Methods for this compound

    MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
    Direct AminolysisNoneDMF806592
    Carbodiimide CouplingEDC/HOBtDCM258598
    Microwave-AssistedK₂CO₃MeCN1207895

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • Spectroscopy : NMR (¹H/¹³C) to verify propoxy and acetamide moieties (e.g., δ 1.0–1.5 ppm for CH₃ in propoxy; δ 2.1 ppm for acetamide carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 146.1052 (C₅H₁₁NO₂) .
  • Thermal Analysis : DSC/TGA to assess melting point (reported ~85–90°C) and decomposition behavior .

Advanced Research Questions

Q. What experimental designs can resolve contradictory data on this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
  • Statistical Analysis : Apply ANOVA to identify significant differences in degradation rates across conditions. Use Arrhenius plots to model temperature-dependent stability .
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in water) or trapping agents (e.g., TEMPO for radical intermediates) to elucidate degradation pathways .

Q. How can computational modeling predict this compound’s interactions with biological targets, and how should these predictions be validated experimentally?

  • Methodological Answer :

  • In Silico Approaches :
  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., amidases or cytochrome P450 isoforms) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • Experimental Validation :
  • Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • Error Propagation : Use bootstrapping or Monte Carlo simulations to calculate confidence intervals for fitted parameters.
  • Comparative Analysis : Apply Akaike Information Criterion (AIC) to select the best-fit model (e.g., log-logistic vs. Weibull) .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported solubility profiles of this compound across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD Guideline 105 for solubility testing (shake-flask method, 24-h equilibration) .
  • Interlaboratory Studies : Collaborate with multiple labs to assess reproducibility, using identical batches of the compound.
  • Meta-Analysis : Aggregate published data, applying random-effects models to account for variability in experimental conditions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Use Design of Experiments (DoE) to identify critical process parameters (e.g., reaction time, solvent ratio).
  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress .
  • Stability-Indicating Methods : Validate HPLC methods to detect impurities ≤0.1% (ICH Q3A guidelines) .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Controls : Use fume hoods for synthesis and handling; monitor airborne concentrations via NIOSH Method 5600 .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Emergency Procedures : Establish eyewash stations and showers; train personnel in spill containment (neutralize with 10% sodium bicarbonate) .

Literature and Data Management

Q. How should researchers systematically review existing literature on this compound to identify knowledge gaps?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators in databases (e.g., PubMed, SciFinder) with terms: ("this compound" OR "C₅H₁₁NO₂") AND ("synthesis" OR "toxicity" OR "mechanism").
  • Critical Appraisal : Apply PRISMA guidelines to screen studies; exclude non-peer-reviewed sources (e.g., ) .
  • Gap Analysis : Map findings using SWOT matrices to highlight understudied areas (e.g., long-term ecotoxicological effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.